Glutaraldehyde

Overview

Description

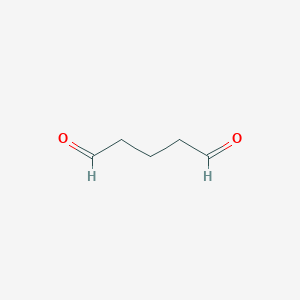

Glutaraldehyde (C₅H₈O₂) is a five-carbon aliphatic dialdehyde with two reactive terminal aldehyde groups. It is widely recognized for its dual applications as a high-efficacy disinfectant and a crosslinking agent in biomaterials. As a disinfectant, this compound exhibits broad-spectrum activity against bacteria, spores, fungi, and viruses, particularly in alkaline conditions (pH 7.5–8.5), where its sporicidal efficacy is maximized . In biomedical applications, it stabilizes collagen-rich tissues (e.g., heart valves, vascular grafts) by forming covalent crosslinks between amino groups of lysine and hydroxylysine residues, enhancing mechanical strength and resistance to enzymatic degradation .

However, this compound’s utility is tempered by significant drawbacks. Research also highlights its propensity to depolymerize, releasing toxic breakdown products that compromise biocompatibility .

Preparation Methods

Industrial Synthesis via Hydrolysis of 2-Methoxy-3,4-dihydro-2H-pyran

The industrial-scale production of glutaraldehyde predominantly involves the acid-catalyzed hydrolysis of MDP, a cyclic ether derivative. This method, described in patents , achieves high conversion rates by leveraging optimized temperature, catalyst loading, and distillation protocols.

Reaction Mechanism and Catalytic Systems

The hydrolysis of MDP proceeds through a ring-opening mechanism initiated by protonation of the ether oxygen, followed by nucleophilic attack by water. This generates this compound and methanol as the primary products. Sulfuric acid () is commonly employed as a homogeneous catalyst at concentrations of 0.01–0.2% by weight, ensuring efficient proton donation without excessive side reactions .

Recent advancements focus on heterogeneous catalysts, such as ion-exchange resins, which facilitate easier separation and reuse. For instance, passing the distillate through a bed of Amberlyst®-15 significantly reduces unreacted MDP in the methanol byproduct, enhancing this compound yield . This approach minimizes waste and improves the recyclability of methanol, a key sustainability consideration.

Continuous Production Processes

Modern facilities employ continuous stirred-tank reactors (CSTRs) coupled with multitray distillation columns (Fig. 1) . MDP and water are fed into the reactor at 95–110°C, where the exothermic reaction generates this compound. The mixture is then distilled to separate methanol (overhead) from this compound-water solutions (bottoms). Typical product concentrations range from 25–65% this compound by weight, depending on the water-to-MDP ratio .

Process Optimization and Technological Advances

Distillation and Byproduct Management

Efficient separation of methanol is critical to avoid contamination of the final product. Distillation columns with ≥20 theoretical plates achieve >99% methanol removal, yielding this compound solutions with ≤1% residual alcohol . Table 1 summarizes key parameters for optimal distillation.

Table 1. Distillation Parameters for Methanol Removal

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature (°C) | 80–120 | Minimizes thermal degradation |

| Theoretical plates | ≥20 | Enhances separation efficiency |

| Reflux ratio | 2:1–5:1 | Balances throughput and purity |

Heterogeneous Catalyst Integration

Post-distillation treatment with heterogeneous catalysts addresses residual MDP in methanol. For example, recycling the methanol stream through a fixed-bed reactor containing acidic resins converts remaining MDP into this compound, boosting overall yield by 5–8% . This step is particularly vital in processes targeting high-purity methanol for reuse in pharmaceuticals or fuel additives.

Quality Control and Yield Enhancement

Purity Considerations

This compound purity is influenced by reaction time and catalyst choice. Prolonged heating (>12 hours) at >100°C risks forming oligomers, which reduce bioactivity. Analytical methods like HPLC and monitor aldehyde content, ensuring compliance with industrial standards (e.g., ≥50% active this compound) .

Yield Optimization Strategies

Yield improvements focus on two areas:

Chemical Reactions Analysis

Types of Reactions

Glutaral undergoes various chemical reactions, including:

Oxidation: Glutaral can be oxidized to glutaric acid.

Reduction: It can be reduced to 1,5-pentanediol.

Condensation: Glutaral can react with amines to form Schiff bases, which are used in cross-linking proteins.

Common Reagents and Conditions

Oxidation: Chromic oxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Condensation: Amines under mild acidic or basic conditions.

Major Products Formed

Oxidation: Glutaric acid.

Reduction: 1,5-pentanediol.

Condensation: Schiff bases and cross-linked proteins.

Scientific Research Applications

Protein Cross-Linking and Enzyme Immobilization

Glutaraldehyde is predominantly utilized as a cross-linking agent in biochemical research. Its ability to form stable bonds with proteins makes it invaluable for enzyme immobilization, facilitating various bioanalytical applications. Migneault et al. highlight its effectiveness in histochemistry, microscopy, and cytochemistry, where it enhances the structural integrity of biological samples .

Case Study: Enzyme Technology

In enzyme technology, this compound has been employed to immobilize enzymes on solid supports, significantly improving their stability and reusability. For instance, studies have shown that immobilized glucose oxidase retains over 80% of its activity after multiple cycles of use .

Microscopy and Histology

In microscopy, this compound serves as a fixative that preserves cellular morphology better than formaldehyde. It is commonly used in electron microscopy to maintain fine cellular structures during imaging. A study demonstrated that tissues fixed with this compound exhibited superior preservation of cellular fine structure compared to those fixed with other agents .

Data Table: Comparison of Fixatives

| Fixative | Preservation Quality | Common Use |

|---|---|---|

| This compound | Excellent | Electron Microscopy |

| Formaldehyde | Good | Light Microscopy |

| Ethanol | Moderate | General Histology |

Antimicrobial Agent

This compound possesses strong bactericidal, fungicidal, and virucidal properties, making it an effective disinfectant in medical settings. It is often used for sterilizing surgical instruments and in high-level disinfection protocols for endoscopes .

Case Study: Sterilization Protocols

A clinical study evaluated the efficacy of this compound in sterilizing endoscopic equipment. Results indicated a 99.9% reduction in microbial load after exposure to a 2% this compound solution for 30 minutes .

Therapeutic Uses

Beyond sterilization, this compound has therapeutic applications, including treatment for hyperhidrosis (excessive sweating) and onychomycosis (fungal nail infections). Its topical application has shown promising results in clinical trials .

Leather Tanning

This compound is extensively used in the leather tanning industry due to its ability to bind irreversibly to collagen fibers, enhancing leather's durability and resistance to water and mold. Solutions containing 25-50% this compound are commonly employed in this process .

Data Table: Tanning Process Parameters

| Parameter | Value |

|---|---|

| This compound Concentration | 0.5 - 2% w/w |

| Tanning pH | Wide range |

| Binding Mechanism | Irreversible |

Water Treatment

In environmental management, this compound is utilized as a microbiocide in water treatment systems, particularly in cooling towers where it helps control microbial growth that can cause fouling and corrosion .

Environmental Impact and Safety Considerations

While this compound is effective in various applications, safety considerations are paramount due to its potential toxicity and sensitization effects. Regulatory bodies have established guidelines for safe handling and usage limits to mitigate risks associated with exposure.

Mechanism of Action

Glutaral exerts its effects primarily through cross-linking proteins. It reacts with the amino groups in proteins, leading to the formation of stable cross-links. This cross-linking process deactivates proteins and other critical molecules, making glutaral an effective biocide and fixative .

Comparison with Similar Compounds

Glutaraldehyde is often compared to other crosslinking agents and disinfectants in terms of efficiency, toxicity, and stability. Below is a detailed analysis:

Formaldehyde

Key Findings :

- Formaldehyde’s sporicidal activity decreases significantly at 37°C, whereas this compound maintains efficacy under refrigeration .

- This compound’s lower volatility reduces occupational exposure risks compared to formaldehyde .

Genipin

Key Findings :

- Genipin achieves comparable mechanical properties to this compound in crosslinked gelatin but requires higher concentrations (0.5–1.0% vs. 0.1–0.2% this compound) .

- In enzyme immobilization, genipin-crosslinked β-glucosidase retains 96% activity vs. 83% for this compound, with higher thermal stability (70°C vs. 50°C) .

Glyoxal and Tannic Acid

Key Findings :

- Glyoxal is less effective than this compound in enhancing PVA/starch blend stability but safer for food-contact materials .

- Tannic acid provides antioxidant properties but lacks the mechanical robustness of this compound-crosslinked films .

Carbodiimide (EDC)

Key Findings :

- EDC-crosslinked tissues show reduced calcification but lower enzymatic resistance compared to this compound .

Research Trends and Challenges

- Detoxification Methods : Post-treatment with homocysteic acid reduces this compound residues in bovine pericardium by 90%, improving endothelial cell proliferation without compromising mechanical stability .

- Hybrid Crosslinking : Combining this compound with UV irradiation or natural agents (e.g., proanthocyanidins) mitigates toxicity while preserving strength .

- Temperature Sensitivity : Alkaline this compound solutions lose 90% activity after 3 weeks at 37°C but remain stable at 4°C for 18 months .

Biological Activity

Glutaraldehyde, a saturated dialdehyde, is widely recognized for its biocidal properties , particularly as a disinfectant and chemical sterilant in various medical and industrial applications. Its biological activity is primarily attributed to its ability to alkylate nucleophilic sites on proteins and nucleic acids, leading to significant antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and potential health impacts based on diverse research findings.

This compound exerts its antimicrobial effects through several mechanisms:

- Alkylation of Biomolecules : this compound reacts with hydroxyl, carbonyl, and amino groups in proteins and nucleic acids, disrupting their structure and function. This reaction inhibits DNA, RNA, and protein synthesis, leading to cell death in susceptible organisms .

- Membrane Disruption : Studies indicate that this compound binds strongly to the outer membranes of Gram-negative bacteria such as Escherichia coli, impairing membrane transport processes . This binding is more effective at neutral to alkaline pH levels (7.5–8.5), where this compound's reactivity is significantly enhanced .

- Polymerization Effects : At higher pH levels, this compound can polymerize, which may reduce its biocidal activity by blocking reactive sites necessary for its antimicrobial action .

Efficacy Against Microorganisms

This compound has demonstrated effectiveness against a wide range of pathogens:

| Microorganism | Time to Kill (minutes) |

|---|---|

| Staphylococcus aureus | < 2 |

| Escherichia coli | < 2 |

| Pseudomonas aeruginosa | < 2 |

| Mycobacterium tuberculosis | < 10 |

| Fungi | < 10 |

| Spores of Bacillus and Clostridium | < 180 |

Research indicates that this compound solutions are highly effective against vegetative bacteria in less than two minutes and can inactivate spores within three hours under optimal conditions .

Inhalation Studies

A significant body of research has focused on the inhalation toxicity of this compound:

- A two-year inhalation study conducted by the National Toxicology Program (NTP) assessed the effects of this compound exposure in rats and mice. It found that high concentrations (500-750 ppb) led to decreased survival rates among female rats and various non-neoplastic lesions in the nasal cavity of both species .

- Histopathological evaluations revealed significant incidences of squamous metaplasia and inflammation in the respiratory epithelium among exposed animals. Notably, no neoplastic lesions were observed, suggesting that while this compound is toxic, it may not have carcinogenic potential like its structural analogs (e.g., formaldehyde) .

Dermal Exposure Studies

Studies investigating dermal exposure have highlighted the irritative properties of this compound:

Q & A

Q. Basic: What experimental factors critically influence glutaraldehyde crosslinking efficiency in enzyme immobilization?

Answer:

this compound crosslinking efficiency depends on variables such as:

- pH : Optimal activity often occurs in mildly acidic conditions (pH 5–7), as seen in BSA nanoparticle preparation where pH directly impacted hydrodynamic diameter and zeta potential .

- Crosslinker concentration : Excess this compound may over-stiffen enzymes, reducing activity recovery. For example, in CLEA-protease optimization, a quadratic model showed this compound (variable A) had a negative coefficient, indicating overdosing reduces recovered activity .

- Interactions with co-solvents or matrices : Acetone (variable B) positively influenced activity in CLEA-protease systems, likely by modulating protein conformation .

Q. Advanced: How can Response Surface Methodology (RSM) resolve trade-offs in this compound crosslinking conditions?

Answer:

RSM integrates factorial designs (e.g., Central Composite Design) to model interactions between variables. For instance:

- Box-Behnken design was used to optimize β-amylase immobilization on graphene, with this compound concentration (1.5–3%) as a key factor. The quadratic model revealed non-linear effects, where higher this compound reduced enzyme loading due to excessive crosslinking .

- ANOVA validation : In CLEA-protease studies, a model F-value of 7.227 (p = 0.0081) confirmed statistical significance, while a correlation coefficient of 0.91 indicated robust predictability .

- Equation-based optimization : For β-galactosidase immobilization, regression coefficients identified alginate and this compound concentrations as dominant factors, enabling precise tuning of activity .

Q. Advanced: How does this compound crosslinking enhance protein thermostability without altering antigenic profiles?

Answer:

Controlled crosslinking stabilizes quaternary structures while preserving epitopes. In HIV trimer studies:

- Thermal denaturation (Tm) : this compound increased Tm by 5–10°C, reducing structural flexibility and enhancing in vivo stability. This did not generate higher-order oligomers or alter antigen-antibody binding .

- Concentration thresholds : Mild crosslinking (0.01–0.05% v/v) maintained trimer integrity, whereas higher doses induced aggregation, highlighting the need for titration .

Q. Basic: What protocols ensure reproducibility in this compound-crosslinked film preparation?

Answer:

Key steps include:

- Solution composition : Use 1–2% this compound in aqueous solutions with co-additives like Na₂SO₄ (20 g/100 mL) to control crosslinking density .

- Drying and curing : Films (e.g., PVOH/glutaraldehyde) must be fully dried before immersion in crosslinking solutions at 70°C for 1 hour to ensure uniform crosslinking .

- Post-treatment : Rinsing with dilute HCl removes unreacted this compound, preventing residual toxicity .

Q. Advanced: How can researchers resolve contradictions in reported "optimal" this compound concentrations?

Answer:

Discrepancies arise from enzyme-specific sensitivities and matrix effects. Strategies include:

- Multivariate analysis : In HM-PAL-CLEA preparation, this compound’s optimal concentration varied with magnetite nanoparticle levels. Central Composite Design revealed interactions where higher nanoparticle loads required lower crosslinker doses .

- Activity-stability trade-offs : For β-galactosidase, higher this compound (3%) improved mechanical stability but reduced activity by 30% due to active-site occlusion .

- Case-specific validation : Always conduct pilot studies with activity assays (e.g., recovered activity %) and structural characterization (e.g., FTIR, DSC) .

Q. Basic: What statistical metrics validate this compound crosslinking models?

Answer:

Key metrics include:

- p-values and F-statistics : A p-value <0.05 (e.g., 0.0081 in CLEA-protease models) confirms model significance, while F-values >4 indicate low noise interference .

- Coefficient of determination (R²) : Values >0.9 (e.g., R² = 0.91 ) suggest the model explains >90% of variability.

- Residual plots : Use to check for non-random patterns, which may indicate unmodeled interactions .

Q. Advanced: How do this compound reaction mechanisms impact enzyme immobilization on functionalized supports?

Answer:

this compound forms Schiffs bases with lysine residues, but its heterobifunctionality enables diverse strategies:

- Pre-activated aminated supports : this compound links enzyme amines to support amines, with optimal activation at 1:1 (support:this compound molar ratio) to avoid multi-layer grafting .

- Intra- vs. inter-molecular crosslinks : In CLEAs, intra-molecular bonds stabilize tertiary structures, while inter-molecular bonds aggregate enzymes. FTIR spectra (e.g., 1640 cm⁻¹ for C=N stretches) can distinguish these .

- pH-dependent reactivity : At pH >8, this compound polymerization increases, reducing effective crosslinking sites .

Properties

IUPAC Name |

pentanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSQZLOMIGNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29257-65-6 | |

| Record name | Polyglutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29257-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025355 | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor. | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>95 °C c.c. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05 | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Oil | |

CAS No. |

111-30-8 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaral [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutaraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3C89M417N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.